BE“GHE Foundational & Exploratory

Check Availability & Pricing

chemical structure and properties of
Giredestrant

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GDC-9545

Cat. No.: B1574615

Giredestrant: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giredestrant (GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen
receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-
positive (ER+) breast cancer. This document provides a detailed overview of the chemical
structure, physicochemical and pharmacokinetic properties, mechanism of action, and key
experimental methodologies related to Giredestrant. The information presented is intended to
serve as a comprehensive technical resource for researchers, scientists, and professionals
involved in drug development.

Chemical Structure and Identification

Giredestrant is a complex heterocyclic molecule with multiple fluorine substitutions, which
contribute to its pharmacological properties.
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Identifier Value

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-
fluoropropyl)azetidin-3-ylJamino]phenyl]-3-
methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-
yl]-2,2-difluoropropan-1-ol[1]

IUPAC Name

C[C@@H]1CC2=C(--INVALID-LINK--
SMILES C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=
CC=CC=C25[1]

Molecular Formula C27H31F5N40[1]

Molecular Weight 522.56 g/mol [1]

CAS Number 1953133-47-5[1]

Synonyms GDC-9545, RG6171, RO7197597[1]

Physicochemical and Pharmacokinetic Properties

Giredestrant has been engineered to possess favorable physicochemical and pharmacokinetic
properties, enhancing its potential as an oral therapeutic agent.
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Property Value Source
IC50 (T-47D cells) 0.05 nM [2]
Solubility Soluble in DMSO [3]
Oral Bioavailability 58.7% [4]
Half-life (t1/2) 25.8 - 43.0 hours [5]
Time to Maximum

) 1.75 - 3.13 hours [5]
Concentration (Tmax)
Maximum Plasma

266 ng/mL (at 30 mg dose) [5][6]

Concentration (Cmax)

4,320 ng-hour/mL (at 30 mg

Area Under the Curve (AUC) [5][6]
dose)

Metabolism Primarily oxidative [4]

Excretion Predominantly in feces [4]

Mechanism of Action

Giredestrant is a selective estrogen receptor (ER) degrader (SERD). Its mechanism of action
involves a dual effect of antagonizing and degrading the estrogen receptor, which is a key
driver in the proliferation of ER-positive breast cancer cells.

Upon oral administration, Giredestrant binds to the ligand-binding domain of both wild-type and
mutant estrogen receptors. This binding induces a conformational change in the receptor,
which marks it for ubiquitination and subsequent degradation by the proteasome. The depletion
of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, leading to
the inhibition of tumor cell growth.
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Figure 1: Mechanism of action of Giredestrant.
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Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical
evaluation of Giredestrant.

In Vitro Assays

Objective: To quantify the degradation of ERa protein in breast cancer cells following treatment
with Giredestrant.

Methodology:

o Cell Culture: MCF-7 breast cancer cells are cultured in DMEM supplemented with 10% fetal
bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

o Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is
then replaced with a medium containing various concentrations of Giredestrant or vehicle
control (DMSO). Cells are incubated for a specified period (e.g., 24 hours).

» Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA
buffer containing protease and phosphatase inhibitors.

o Western Blotting: Protein concentration is determined using a BCA assay. Equal amounts of
protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane
is blocked and then incubated with a primary antibody against ERaq, followed by incubation
with an HRP-conjugated secondary antibody. Protein bands are visualized using an
enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using
densitometry software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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